Methyl 4-(((4-methyl-6-morpholinopyrimidin-2-yl)thio)methyl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-(((4-methyl-6-morpholinopyrimidin-2-yl)thio)methyl)benzoate is a complex organic compound that belongs to the class of morpholinopyrimidine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a benzoate ester linked to a morpholinopyrimidine moiety through a thioether linkage, which contributes to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(((4-methyl-6-morpholinopyrimidin-2-yl)thio)methyl)benzoate typically involves multiple steps, starting with the preparation of the morpholinopyrimidine core. This can be achieved through a series of condensation reactions involving appropriate starting materials such as 4-methyl-6-chloropyrimidine and morpholine. The thioether linkage is introduced by reacting the morpholinopyrimidine intermediate with a thiol derivative, followed by esterification with methyl 4-bromobenzoate under suitable conditions .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(((4-methyl-6-morpholinopyrimidin-2-yl)thio)methyl)benzoate can undergo various chemical reactions, including:
Oxidation: The thioether linkage can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding alcohols.
Substitution: Nitro or halogenated derivatives of the aromatic ring.
Scientific Research Applications
Methyl 4-(((4-methyl-6-morpholinopyrimidin-2-yl)thio)methyl)benzoate has been explored for various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential anti-inflammatory and anticancer properties.
Medicine: Studied for its potential therapeutic applications in treating inflammatory diseases and certain types of cancer.
Industry: Used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of Methyl 4-(((4-methyl-6-morpholinopyrimidin-2-yl)thio)methyl)benzoate involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the production of nitric oxide (NO) and cyclooxygenase-2 (COX-2) in macrophage cells, thereby reducing inflammation. Molecular docking studies suggest that the compound binds to the active sites of inducible nitric oxide synthase (iNOS) and COX-2, forming hydrophobic interactions that inhibit their activity .
Comparison with Similar Compounds
Similar Compounds
4-Methyl-6-phenylpyrimidin-2-amine: Another pyrimidine derivative with potential biological activities.
6-Methyl-2-(morpholinomethyl)-4-pyrimidinol: A related compound with a similar morpholinopyrimidine core.
Uniqueness
Methyl 4-(((4-methyl-6-morpholinopyrimidin-2-yl)thio)methyl)benzoate stands out due to its unique thioether linkage and benzoate ester group, which contribute to its distinct chemical properties and biological activities. Its ability to inhibit both iNOS and COX-2 makes it a promising candidate for further research in anti-inflammatory and anticancer therapies .
Properties
IUPAC Name |
methyl 4-[(4-methyl-6-morpholin-4-ylpyrimidin-2-yl)sulfanylmethyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O3S/c1-13-11-16(21-7-9-24-10-8-21)20-18(19-13)25-12-14-3-5-15(6-4-14)17(22)23-2/h3-6,11H,7-10,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARFXZZLNMXVZOY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)SCC2=CC=C(C=C2)C(=O)OC)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.